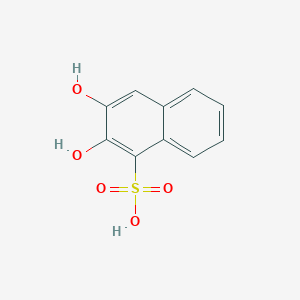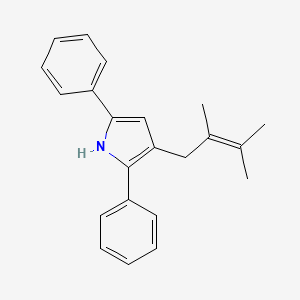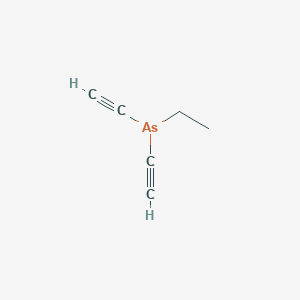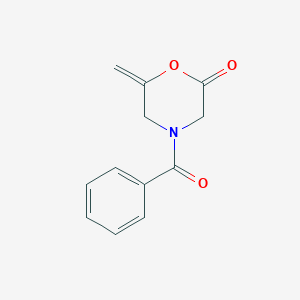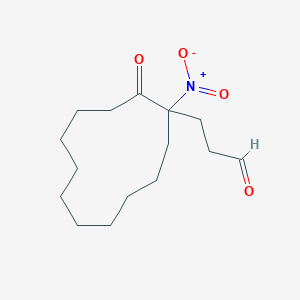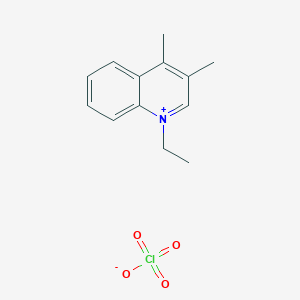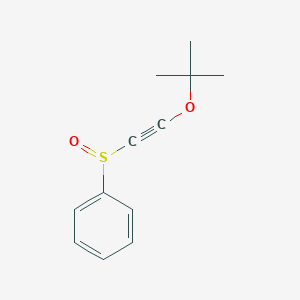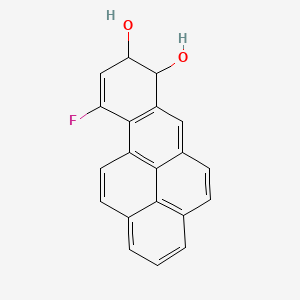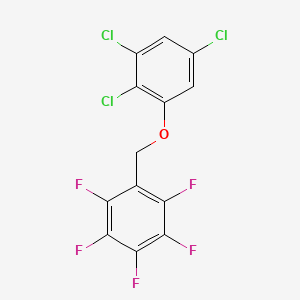
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes both fluorine and chlorine atoms attached to a benzene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- typically involves a multi-step process. One common method includes the halogenation of a benzene derivative followed by the introduction of the trichlorophenoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to manage the reactivity of the halogens. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form specific bonds with these targets, influencing their activity and pathways. This interaction can lead to changes in cellular processes, which are the basis for its various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness
What sets Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- apart from these similar compounds is the presence of both fluorine and chlorine atoms, which impart unique reactivity and stability. This dual halogenation makes it particularly versatile in various chemical reactions and applications.
Propriétés
| 87002-05-9 | |
Formule moléculaire |
C13H4Cl3F5O |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(2,3,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-4-1-6(15)8(16)7(2-4)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
Clé InChI |
PNCWRXHBYOYTRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/no-structure.png)
